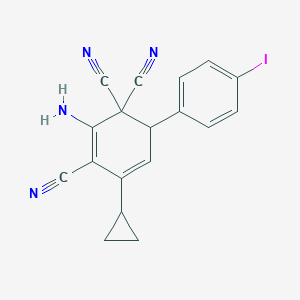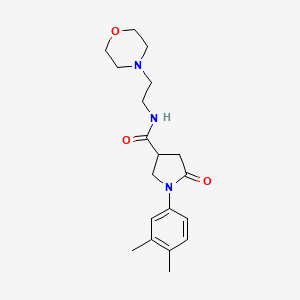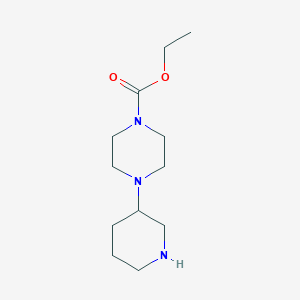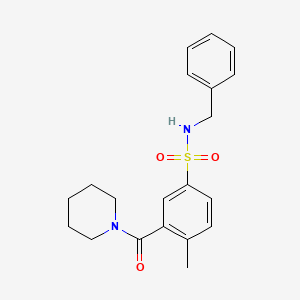
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential applications in cancer treatment and research.
Mechanism of Action
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile acts by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, its potency and selectivity also make it challenging to work with, as it requires careful handling and storage. Additionally, this compound is expensive and may not be accessible to all researchers.
Future Directions
1. Combination therapy: 2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could explore the potential benefits of combining this compound with other cancer treatments.
2. Targeting other receptors: EGFR is just one member of a larger family of receptor tyrosine kinases. Future studies could explore the potential of this compound or similar compounds to target other members of this family.
3. Development of new inhibitors: While this compound is a potent and selective inhibitor of EGFR, it has limitations in terms of its potency and selectivity. Future studies could explore the development of new inhibitors with improved properties.
4. Applications in other diseases: EGFR is involved in a variety of physiological processes beyond cancer, including wound healing and tissue repair. Future studies could explore the potential of this compound or similar compounds in these contexts.
In conclusion, this compound is a potent and selective inhibitor of EGFR tyrosine kinase with potential applications in cancer treatment and research. Further studies are needed to explore its potential benefits in combination therapy, targeting other receptors, and applications in other diseases.
Synthesis Methods
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the preparation of intermediates and their subsequent coupling to form the final product. The process involves several purification steps to obtain a pure compound.
Scientific Research Applications
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the effects of EGFR inhibition on cell signaling pathways and gene expression.
properties
IUPAC Name |
2-amino-4-cyclopropyl-6-(4-iodophenyl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN4/c19-13-5-3-12(4-6-13)16-7-14(11-1-2-11)15(8-20)17(23)18(16,9-21)10-22/h3-7,11,16H,1-2,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYMDHSYXPXBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)

![6-(2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5320902.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)



![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)